molecular formula C17H22I3N3O8 B602073 Iopamidol EP Impurity G CAS No. 1869069-72-6

Iopamidol EP Impurity G

Cat. No.: B602073
CAS No.: 1869069-72-6
M. Wt: 777.09
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Iopamidol EP Impurity G involves multiple steps, starting from 5-amino-2,4,6-triiodobenzene-1,3-dicarboxylic acid. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions, purification steps, and quality assurance to ensure the impurity is within acceptable limits for pharmaceutical use .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: The compound can be reduced under specific conditions, affecting the iodine atoms.

    Substitution: Substitution reactions can occur, especially involving the amide groups.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Various amines and alcohols under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodinated derivatives, while reduction can lead to deiodinated products .

Scientific Research Applications

Iopamidol EP Impurity G is primarily used in the pharmaceutical industry for quality control and research purposes. Its applications include:

    Chemistry: Used as a reference standard in analytical chemistry to ensure the purity and quality of Iopamidol.

    Biology: Studied for its interactions with biological molecules and potential effects on biological systems.

    Medicine: Investigated for its role as an impurity in contrast agents and its impact on imaging quality and safety.

    Industry: Utilized in the development and testing of new contrast agents and related compounds.

Mechanism of Action

The mechanism of action of Iopamidol EP Impurity G is not well-documented, as it is primarily an impurity rather than an active pharmaceutical ingredient. its structure suggests potential interactions with biological molecules through hydrogen bonding and hydrophobic interactions. The presence of iodine atoms may also influence its behavior in biological systems .

Comparison with Similar Compounds

Uniqueness: Iopamidol EP Impurity G is unique due to its specific structure, which includes both 2,3-dihydroxypropyl and 1,3-dihydroxypropan-2-yl groups. This structural uniqueness may influence its chemical reactivity and interactions compared to other impurities .

Biological Activity

Iopamidol EP Impurity G is a chemical compound associated with the pharmaceutical product Iopamidol, primarily used as a non-ionic, water-soluble contrast agent in various radiological procedures. Understanding its biological activity is crucial for assessing its safety and efficacy, particularly in the context of its impurities and metabolites.

Chemical Profile

  • Chemical Name : N1-(1,3-dihydroxypropan-2-yl)-N3-(2,3-dihydroxypropyl)-5-((S)-2-hydroxypropanamido)-2,4,6-triiodoisophthalamide
  • CAS Number : 1869069-72-6
  • Molecular Formula : C17H22I3N3O8
  • Molecular Weight : 777.09 g/mol

Biological Activity Overview

Iopamidol itself is a contrast agent used in imaging techniques such as myelography and nephroangiography. However, the specific biological activity of this compound has not been extensively documented in clinical studies. Below is an overview of its potential biological implications based on available research.

Pharmacological Effects

  • Contrast Enhancement : Iopamidol enhances the visibility of internal structures during imaging procedures. The iodine content in Iopamidol and its impurities contributes to this effect by increasing X-ray attenuation.
  • Safety Profile : The presence of impurities like this compound can potentially affect the safety profile of the drug. Studies have indicated that impurities can lead to adverse reactions, although specific data on this impurity is limited.

Clinical Observations

A notable study involving Iopamidol as a treatment for meconium obstruction in premature infants demonstrated its utility in medical applications. In this study, an iopamidol enema was performed on 23 infants, resulting in an 88% improvement rate without complications . This suggests that while this compound's direct effects are less understood, the parent compound's application showcases its clinical relevance.

Comparative Analysis of Impurities

A comparative analysis of various Iopamidol impurities reveals that they may exhibit different biological activities. For instance:

Impurity CAS Number Molecular Weight (g/mol) Biological Activity
Iopamidol EP Impurity A60166-98-5705.0Potentially lower contrast efficacy
Iopamidol EP Impurity B77868-41-8763.1Similar pharmacological effects
This compound 1869069-72-6 777.1 Limited data; needs further investigation

Toxicological Considerations

The toxicological profile of this compound has not been thoroughly characterized. However, impurities in pharmaceutical compounds often raise concerns regarding their potential toxicity and impact on therapeutic outcomes. Regulatory guidelines suggest rigorous testing for all impurities to ensure patient safety.

Regulatory Status

This compound is classified under pharmaceutical regulations as it is a byproduct of the synthesis process for Iopamidol. Its presence must be monitored to comply with safety standards set forth by health authorities.

Properties

CAS No.

1869069-72-6

Molecular Formula

C17H22I3N3O8

Molecular Weight

777.09

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

N1-​(2,​3-​Dihydroxypropyl)​-​N3-​[2-​hydroxy-​1-​(hydroxymethyl)​ethyl]​-​5-​[[(2S)​-​2-​hydroxy-​1-​oxopropyl]​amino]​-​2,​4,​6-​triiodoisophthalamide

Origin of Product

United States

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